Spiramycin - 8025-81-8

Spiramycin

Catalog Number: EVT-506011
CAS Number: 8025-81-8
Molecular Formula: C43H74N2O14
Molecular Weight: 843.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spiramycin is a naturally occurring 16-membered macrolide antibiotic. [] It is produced by Streptomyces ambofaciens, a bacterium found in soil. [, ] Spiramycin is composed of a complex of three related compounds: spiramycin I, spiramycin II, and spiramycin III. [] These three components differ in the type of acyl group attached to the C-3 hydroxyl group of the macrolactone ring. [] Spiramycin has been studied for its antibacterial and antiparasitic activity. [, , ] It has been investigated in various in vivo and in vitro models to explore its potential therapeutic applications. [, , ]

Synthesis Analysis

The biosynthesis of spiramycin is a complex process involving several steps. [] The macrolactone ring, platenolide, is synthesized by a type I modular polyketide synthase (PKS). [, ] Following platenolide synthesis, a series of tailoring reactions occur. These include:

  • Glycosylation: Three glycosyltransferases, Srm5, Srm29, and Srm38, catalyze the sequential addition of three sugars: mycaminose, forosamine, and mycarose. Two auxiliary proteins, Srm6 and Srm28, are also involved in the glycosylation process. []
  • Methyl Group Oxidation: Srm13, a cytochrome P450, catalyzes the oxidation of the C-19 methyl group to a formyl group. []
  • Keto Group Reduction: Srm26 is responsible for the reduction of the C-9 keto group. []
  • Hydroxyl Group Acylation: A 3-O-acyltransferase catalyzes the acylation of the C-3 hydroxyl group, determining the specific spiramycin component (I, II, or III). [, ]

The exact timing and regulation of these tailoring steps contribute to the final spiramycin complex composition. []

Molecular Structure Analysis

Spiramycin consists of a 16-membered macrolactone ring, platenolide, to which three deoxyhexose sugars are attached. [] The three spiramycin components (I, II, and III) differ in the acyl group attached to the C-3 hydroxyl group of platenolide: []

The aldehyde group on spiramycin is susceptible to interaction with protic solvents such as water, ethanol, and methanol, leading to the formation of solvent-bound adducts. [] Nuclear magnetic resonance (NMR) spectroscopy studies have revealed specific binding sites for these solvent molecules on the spiramycin molecule. []

Mechanism of Action

Spiramycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [] Resistance to spiramycin can arise through several mechanisms, including:

  • Ribosomal Modification: Inducible modification of the ribosomes, decreasing their affinity for spiramycin. This mechanism is observed in Streptomyces ambofaciens. []
  • Decreased Permeability: Reduced permeability of the bacterial cell membrane to spiramycin. []
  • Active Efflux: Active transport of spiramycin out of the bacterial cell, reducing its intracellular concentration. []
Physical and Chemical Properties Analysis

Spiramycin is a white to slightly yellowish powder with a bitter taste. [] It is poorly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. [, ] The specific rotation ([α]D) of a 0.02 g/mL solution of spiramycin in chloroform at 25°C is -52° to -57°. []

Applications
  • Antimicrobial Research: Spiramycin is utilized in various in vitro and in vivo models to study its effectiveness against a wide range of bacterial pathogens. [, , , , , ] Research has focused on comparing its efficacy with other antibiotics like erythromycin, azithromycin, and clindamycin. [, , ] Studies have also investigated its potential in treating infections caused by Toxoplasma gondii, a parasitic protozoan. [, , ]
  • Pharmacokinetic Studies: Extensive research has focused on understanding the absorption, distribution, metabolism, and excretion of spiramycin in various animal models, including rats, calves, sheep, pigs, and non-human primates. [, , , , , , , ] These studies aim to elucidate the drug's pharmacokinetic properties and optimize its dosage regimens for potential therapeutic applications.
  • Cellular Biology Research: Spiramycin has been used as a tool to study cell behavior and signaling pathways. Research has demonstrated that spiramycin can inhibit adipogenesis, the process of fat cell formation, potentially leading to anti-obesity effects. [] This finding opens up new avenues for investigating spiramycin's role in metabolic disorders.
  • Immunological Studies: Spiramycin's potential immunomodulatory effects have been investigated. [, ] Studies have used lymphocyte transformation tests to assess the immune response of workers exposed to spiramycin in the pharmaceutical industry. [] These investigations contribute to our understanding of the drug's impact on the immune system.
Future Directions
  • Exploration of Spiramycin's Antivirulence Activity: While some studies hint at its potential in disrupting biofilm formation and other virulence factors in Pseudomonas aeruginosa, more research is needed to fully understand its effects on bacterial virulence mechanisms. []
  • Development of Novel Drug Delivery Systems: Improving spiramycin's bioavailability through nanotechnology or other innovative drug delivery systems could enhance its therapeutic potential. [, , ]
  • Investigation of Spiramycin's Immunomodulatory Effects: Further research is needed to define spiramycin's effects on the immune system and explore its potential in treating immune-related disorders. [, ]
  • Further Research into its Potential Anti-Obesity Effects: Investigating spiramycin's mechanisms of action in inhibiting adipogenesis and exploring its efficacy in treating obesity and related metabolic disorders could lead to novel therapeutic strategies. []

Platenolide I

Compound Description: Platenolide I is a 16-membered macrolactone and the earliest lactonic intermediate in spiramycin biosynthesis. [] It is synthesized by a type I modular polyketide synthase (PKS) and serves as the precursor for the final spiramycin products. []

Relevance: Platenolide I is the structural backbone of spiramycin. It lacks the three sugar moieties and modifications at C-3, C-9, and C-19 present in spiramycin. []

Forocidin

Compound Description: Forocidin is a spiramycin precursor that can be modified by glycosylation. []

Relevance: Forocidin is structurally related to spiramycin, likely differing in glycosylation patterns or other minor modifications. While spiramycin is not a substrate for the glycosyltransferase GimA, forocidin can be inactivated by this enzyme. []

Neospiramycin I

Compound Description: Neospiramycin I is a macrolide antibiotic that can be bioconverted to spiramycin III. [] This bioconversion involves the intermediate formation of spiramycin I and its subsequent acylation. []

Relevance: Neospiramycin I is a structural analog of spiramycin, likely differing in the acylation pattern at the C-3 hydroxyl group. []

Bitespiramycin

Compound Description: Bitespiramycin is a group of 4″-O-acylated spiramycins, with 4″-O-isovalerylspiramycins as the major components. [] It is produced by a recombinant spiramycin-producing strain of Streptomyces spiramyceticus harboring a 4″-O-acyltransferase gene. []

Relevance: Bitespiramycin represents a group of spiramycin derivatives where an isovaleryl group, or other branched-chain acyl groups, are attached to the 4″-hydroxyl group of the macrolide ring. []

Midecamycin

Compound Description: Midecamycin is a 16-membered macrolide antibiotic structurally similar to spiramycin. [] While all four components of midecamycin have a propionyl group at the C-3 hydroxyl group, spiramycin exhibits variations in acylation at this position. []

Relevance: Midecamycin shares a similar macrolide ring structure with spiramycin but differs in the acylation pattern at the C-3 hydroxyl group. [] This difference highlights the substrate specificity of the 3-O-acyltransferases involved in their respective biosynthetic pathways. []

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic frequently compared with spiramycin in terms of pharmacokinetics, tissue penetration, and efficacy against certain infections. [, , ]

Relevance: While both are macrolide antibiotics, erythromycin and spiramycin have distinct structural differences, leading to differences in their pharmacological properties. For example, spiramycin demonstrates superior tissue penetration compared to erythromycin. []

Clindamycin

Compound Description: Clindamycin is an antibiotic that was compared with spiramycin and erythromycin for efficacy against Staphylococcus aureus infections. []

Relevance: Clindamycin, while belonging to the lincosamide class of antibiotics, was used as a comparator to spiramycin in a study evaluating their efficacy against bacterial infections. [] The study highlighted differences in tissue penetration and bactericidal effects between the two antibiotics. []

Levofloxacin

Compound Description: Levofloxacin is an antibiotic belonging to the fluoroquinolone class, often used as a comparator to spiramycin in studies investigating therapeutic efficacy against bacterial infections and residue levels in animal tissues. [, ]

Relevance: Although structurally dissimilar to spiramycin, levofloxacin serves as a comparator in studies evaluating the efficacy and residue profiles of different antibiotic treatments. [, ]

Properties

CAS Number

8025-81-8

Product Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-KWBWCIJSSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Solubility

Slightly soluble in water
Soluble in most organic solvents

Synonyms

Antibiotic 799
IL 5902
IL-5902
IL5902
NSC 55926
NSC 64393
NSC-55926
NSC-64393
NSC55926
NSC64393
Rovamycin
Rovamycine
Selectomycin
Spiramycin
Spiramycin Adipate
Spiramycine

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.